1-(2-(2-Chlorophenoxy)acetyl)-1H-indole-3-carbaldehyde

Catalog No.
S13499996
CAS No.
M.F
C17H12ClNO3
M. Wt
313.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-(2-Chlorophenoxy)acetyl)-1H-indole-3-carbalde...

Product Name

1-(2-(2-Chlorophenoxy)acetyl)-1H-indole-3-carbaldehyde

IUPAC Name

1-[2-(2-chlorophenoxy)acetyl]indole-3-carbaldehyde

Molecular Formula

C17H12ClNO3

Molecular Weight

313.7 g/mol

InChI

InChI=1S/C17H12ClNO3/c18-14-6-2-4-8-16(14)22-11-17(21)19-9-12(10-20)13-5-1-3-7-15(13)19/h1-10H,11H2

InChI Key

JJKQDVUJGMRNIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C(=O)COC3=CC=CC=C3Cl)C=O

1-(2-(2-Chlorophenoxy)acetyl)-1H-indole-3-carbaldehyde is a synthetic organic compound with the molecular formula C17H12ClNO3 and a molecular weight of 313.74 g/mol. This compound features an indole structure, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, along with a chlorophenoxyacetyl group and an aldehyde functional group. The presence of the chlorine atom and the phenoxy group contributes to its unique chemical properties and potential biological activities.

The chemical reactivity of 1-(2-(2-Chlorophenoxy)acetyl)-1H-indole-3-carbaldehyde can be attributed to its functional groups. The aldehyde group is reactive in nucleophilic addition reactions, allowing it to participate in various transformations such as:

  • Condensation Reactions: The aldehyde can react with amines or hydrazines to form imines or hydrazones.
  • Reduction Reactions: The aldehyde can be reduced to alcohols using reducing agents like sodium borohydride.
  • Electrophilic Aromatic Substitution: The chlorophenyl group may undergo electrophilic substitution reactions, given the electron-withdrawing nature of the chlorine atom.

These reactions facilitate the synthesis of various derivatives and analogs that may exhibit different biological activities.

Preliminary studies indicate that compounds related to 1-(2-(2-Chlorophenoxy)acetyl)-1H-indole-3-carbaldehyde may possess significant biological activities, including:

  • Antimicrobial Properties: Some indole derivatives have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents.
  • Antioxidant Activity: Indole-based compounds often exhibit antioxidant properties, which can help in mitigating oxidative stress-related diseases.
  • Anticancer Activity: Research has indicated that certain indole derivatives can inhibit cancer cell proliferation, making them candidates for further investigation in cancer therapy.

The synthesis of 1-(2-(2-Chlorophenoxy)acetyl)-1H-indole-3-carbaldehyde typically involves several steps:

  • Formation of Indole Derivative: Starting from indole or its derivatives, the reaction with appropriate acylating agents leads to the formation of an indole acetic acid derivative.
  • Chlorination: The introduction of the chlorophenoxy group can be achieved through electrophilic aromatic substitution or nucleophilic substitution methods.
  • Aldehyde Formation: The final step involves converting the hydroxyl or other functional groups into an aldehyde through oxidation reactions.

These methods allow for the controlled synthesis of the compound while varying substituents to study their effects on biological activity.

1-(2-(2-Chlorophenoxy)acetyl)-1H-indole-3-carbaldehyde has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting infections or cancer.
  • Chemical Research: It can be used as a building block in organic synthesis for creating more complex molecules.
  • Agricultural Chemistry: Its antimicrobial properties may find applications in developing agrochemicals for crop protection.

Interaction studies involving 1-(2-(2-Chlorophenoxy)acetyl)-1H-indole-3-carbaldehyde focus on understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Such studies may include:

  • Binding Affinity Studies: Assessing how well the compound binds to specific receptors or enzymes, which could indicate its mechanism of action.
  • Inhibition Studies: Evaluating its ability to inhibit specific biochemical pathways related to disease processes.
  • Cellular Uptake Studies: Investigating how effectively the compound enters cells and its subsequent effects on cellular functions.

Several compounds share structural similarities with 1-(2-(2-Chlorophenoxy)acetyl)-1H-indole-3-carbaldehyde, including:

Compound NameStructureUnique Features
2-Chloro-1-phenyl-1H-indole-3-carbaldehydeC15H10ClNOLacks phenoxy group; simpler structure
5-Bromo-1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehydeC17H13BrClNO2Contains bromine instead of chlorine; different substituent
Indole-3-carboxaldehydeC9H7NOBasic indole structure without additional substitutions

The uniqueness of 1-(2-(2-Chlorophenoxy)acetyl)-1H-indole-3-carbaldehyde lies in its specific combination of functional groups, which may enhance its biological activity compared to other similar compounds. Its chlorophenoxy group contributes distinct electronic properties that influence reactivity and interaction with biological targets.

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Exact Mass

313.0505709 g/mol

Monoisotopic Mass

313.0505709 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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